molecular formula C8H8ClN3O2 B8718007 6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine

6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine

Cat. No. B8718007
M. Wt: 213.62 g/mol
InChI Key: LLHKBNDOUKNECU-UHFFFAOYSA-N
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Patent
US08389524B2

Procedure details

This was prepared by a modification of the method of Schmid, S., et al, Synthesis (2005), (18), 3107-3118. A solution of 2,6-dichloro-3-nitropyridine (8.0 g, 41.45 mmol) in anhydrous dichloromethane (180 ml) was cooled to −15° C., under argon. Triethylamine (6.0 ml, 43 mmol) was added and then allylamine (3.23 ml, 43 mmol) was added in small portions over 3 hours, keeping the temperature at −15° C. The reaction mixture was stirred overnight during which time it warmed to room temperature. The reaction mixture was washed with 0.2M aqueous citric acid (100 ml), saturated aqueous NaHCO3 solution (100 ml), passed through a hydrophobic frit and evaporated to a yellow oil which was purified by chromatography on silica eluting with a 0 to 50% ethyl acetate in hexane giving a yellow solid (7.49 g, 85%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
3.23 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.C(N(CC)CC)C.[CH2:19]([NH2:22])[CH:20]=[CH2:21]>ClCCl>[Cl:11][C:4]1[N:3]=[C:2]([NH:22][CH2:19][CH:20]=[CH2:21])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
180 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.23 mL
Type
reactant
Smiles
C(C=C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared by a modification of the method of Schmid, S
CUSTOM
Type
CUSTOM
Details
, et al, Synthesis (2005), (18), 3107-3118
CUSTOM
Type
CUSTOM
Details
at −15° C
WASH
Type
WASH
Details
The reaction mixture was washed with 0.2M aqueous citric acid (100 ml), saturated aqueous NaHCO3 solution (100 ml)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica eluting with a 0 to 50% ethyl acetate in hexane giving a yellow solid (7.49 g, 85%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(C(=N1)NCC=C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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